molecular formula C19H17BrN2O2 B11370819 2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11370819
M. Wt: 385.3 g/mol
InChI Key: FXCNSPCSKQMGRH-UHFFFAOYSA-N
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Description

2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a complex organic compound that features a piperidine ring, a benzoxazole moiety, and a bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the bromobenzoyl group. The final step involves the formation of the benzoxazole ring. Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Bromobenzoyl)piperidin-4-yl]-1,3-benzoxazole is unique due to the presence of the bromobenzoyl group, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H17BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C19H17BrN2O2/c20-15-6-2-1-5-14(15)19(23)22-11-9-13(10-12-22)18-21-16-7-3-4-8-17(16)24-18/h1-8,13H,9-12H2

InChI Key

FXCNSPCSKQMGRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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